molecular formula C28H32N2OS B3838916 (E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile

Cat. No.: B3838916
M. Wt: 444.6 g/mol
InChI Key: ZCIBVKABDFJPTB-HKOYGPOVSA-N
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Description

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a nitrile group, and an octoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile typically involves a multi-step processThe final step involves the formation of the nitrile group through a Knoevenagel condensation reaction, which is a well-studied transformation in organic chemistry .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous-flow synthesis methods, such as those used in the production of other complex organic compounds, may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and nitrile-containing compounds, such as:

Properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2OS/c1-4-5-6-7-8-9-16-31-25-13-11-23(12-14-25)18-24(19-29)28-30-27(20-32-28)26-15-10-21(2)17-22(26)3/h10-15,17-18,20H,4-9,16H2,1-3H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIBVKABDFJPTB-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile
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(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile
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(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile
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(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile

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